Cas no 1601281-27-9 (2-(but-3-yn-2-yl)amino-4-methylbenzoic acid)

2-(but-3-yn-2-yl)amino-4-methylbenzoic acid 化学的及び物理的性質
名前と識別子
-
- 1601281-27-9
- 2-[(But-3-yn-2-yl)amino]-4-methylbenzoicacid
- 2-[(But-3-yn-2-yl)amino]-4-methylbenzoic acid
- EN300-1448934
- Benzoic acid, 4-methyl-2-[(1-methyl-2-propyn-1-yl)amino]-
- 2-(but-3-yn-2-yl)amino-4-methylbenzoic acid
-
- インチ: 1S/C12H13NO2/c1-4-9(3)13-11-7-8(2)5-6-10(11)12(14)15/h1,5-7,9,13H,2-3H3,(H,14,15)
- InChIKey: SQIQQSZJMUEAJO-UHFFFAOYSA-N
- ほほえんだ: OC(C1C=CC(C)=CC=1NC(C#C)C)=O
計算された属性
- せいみつぶんしりょう: 203.094628657g/mol
- どういたいしつりょう: 203.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 279
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 49.3Ų
じっけんとくせい
- 密度みつど: 1.186±0.06 g/cm3(Predicted)
- ふってん: 383.7±37.0 °C(Predicted)
- 酸性度係数(pKa): 3.91±0.36(Predicted)
2-(but-3-yn-2-yl)amino-4-methylbenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1448934-500mg |
2-[(but-3-yn-2-yl)amino]-4-methylbenzoic acid |
1601281-27-9 | 500mg |
$739.0 | 2023-09-29 | ||
Enamine | EN300-1448934-2500mg |
2-[(but-3-yn-2-yl)amino]-4-methylbenzoic acid |
1601281-27-9 | 2500mg |
$1509.0 | 2023-09-29 | ||
Enamine | EN300-1448934-100mg |
2-[(but-3-yn-2-yl)amino]-4-methylbenzoic acid |
1601281-27-9 | 100mg |
$678.0 | 2023-09-29 | ||
Enamine | EN300-1448934-5000mg |
2-[(but-3-yn-2-yl)amino]-4-methylbenzoic acid |
1601281-27-9 | 5000mg |
$2235.0 | 2023-09-29 | ||
Enamine | EN300-1448934-1000mg |
2-[(but-3-yn-2-yl)amino]-4-methylbenzoic acid |
1601281-27-9 | 1000mg |
$770.0 | 2023-09-29 | ||
Enamine | EN300-1448934-10000mg |
2-[(but-3-yn-2-yl)amino]-4-methylbenzoic acid |
1601281-27-9 | 10000mg |
$3315.0 | 2023-09-29 | ||
Enamine | EN300-1448934-1.0g |
2-[(but-3-yn-2-yl)amino]-4-methylbenzoic acid |
1601281-27-9 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1448934-250mg |
2-[(but-3-yn-2-yl)amino]-4-methylbenzoic acid |
1601281-27-9 | 250mg |
$708.0 | 2023-09-29 | ||
Enamine | EN300-1448934-50mg |
2-[(but-3-yn-2-yl)amino]-4-methylbenzoic acid |
1601281-27-9 | 50mg |
$647.0 | 2023-09-29 |
2-(but-3-yn-2-yl)amino-4-methylbenzoic acid 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
2-(but-3-yn-2-yl)amino-4-methylbenzoic acidに関する追加情報
Comprehensive Overview of 2-(but-3-yn-2-yl)amino-4-methylbenzoic acid (CAS No. 1601281-27-9): Properties, Applications, and Research Insights
The compound 2-(but-3-yn-2-yl)amino-4-methylbenzoic acid (CAS No. 1601281-27-9) is a specialized organic molecule that has garnered significant attention in pharmaceutical and chemical research. Its unique structure, combining a benzoic acid core with an alkyne-functionalized amine side chain, makes it a valuable intermediate in synthetic chemistry. Researchers are increasingly exploring its potential in drug discovery, particularly in the development of small-molecule inhibitors and bioconjugation applications. The presence of both carboxylic acid and alkyne groups offers versatile reactivity, enabling its use in click chemistry reactions, a hot topic in modern organic synthesis.
In recent years, the demand for high-purity chemical intermediates like 2-(but-3-yn-2-yl)amino-4-methylbenzoic acid has surged, driven by advancements in targeted drug delivery and precision medicine. This compound's ability to serve as a molecular scaffold aligns with the growing trend of structure-activity relationship (SAR) studies, a frequent search term among medicinal chemists. Its CAS No. 1601281-27-9 is often queried in databases such as PubChem and Reaxys, reflecting its relevance in academic and industrial settings.
From a synthetic perspective, the alkyne moiety in 2-(but-3-yn-2-yl)amino-4-methylbenzoic acid facilitates Huisgen cycloaddition, a cornerstone of bioorthogonal chemistry. This property is particularly valuable in proteomics and chemical biology, where labeling and tracking biomolecules are critical. Additionally, the methylbenzoic acid segment contributes to its solubility profile, making it suitable for aqueous-phase reactions—a key consideration for researchers optimizing green chemistry protocols.
The compound's thermal stability and compatibility with microwave-assisted synthesis (another trending topic in organic chemistry) further enhance its utility. Recent publications highlight its role in constructing heterocyclic compounds, a class of molecules frequently investigated for their bioactive properties. As the scientific community prioritizes sustainable synthesis, 2-(but-3-yn-2-yl)amino-4-methylbenzoic acid stands out due to its potential for atom-efficient transformations.
Beyond its chemical attributes, this compound intersects with several high-impact research areas, including cancer therapeutics and neurodegenerative disease studies. Its structural analogs have been explored as kinase inhibitors, a subject of numerous patent filings. For laboratories focused on high-throughput screening, the availability of CAS No. 1601281-27-9 in catalogues from major suppliers like Sigma-Aldrich and TCI Chemicals underscores its commercial importance.
In summary, 2-(but-3-yn-2-yl)amino-4-methylbenzoic acid exemplifies the convergence of innovative synthetic methodologies and applied biomedical research. Its dual functionality as a building block and bioconjugation tool positions it at the forefront of modern chemical innovation. As interest in tailored molecular architectures grows, this compound will likely remain a staple in the toolkit of chemists and life scientists alike.
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